2-Butoxyethyl 4-(dimethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-5-10-18-11-12-19-15(17)13-6-8-14(9-7-13)16(2)3/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVDLDRAZEFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070494 | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67362-76-9 | |
| Record name | Butoxyethyl 4-dimethylaminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67362-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067362769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 4-(dimethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of 2 Butoxyethyl 4 Dimethylamino Benzoate
Advanced Synthetic Routes for 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087)
The conventional synthesis of 2-Butoxyethyl 4-(dimethylamino)benzoate typically involves the Fischer esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol (B58217). This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. tcichemicals.com
Advanced synthetic strategies aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of acidic waste. One such approach involves a two-step process starting from a nitro-precursor. This method, analogous to the synthesis of other dialkylamino benzoates, would entail the esterification of a p-nitrobenzoic acid with 2-butoxyethanol, followed by the catalytic hydrogenation of the nitro group to the dimethylamino group. nih.govrsc.org This route can offer milder reaction conditions for the reduction step and may be advantageous for large-scale production.
Another advanced approach could employ enzymatic catalysis. Lipases, for instance, can be used for the enantioselective synthesis of esters, which could be relevant if a chiral center were present in the alcohol moiety. organic-chemistry.orgencyclopedia.pub While 2-butoxyethanol itself is achiral, the use of a chiral butoxyethanol derivative would necessitate such a stereoselective approach.
The following table summarizes potential synthetic routes for this compound:
| Route | Starting Materials | Key Reagents/Catalysts | Description |
| Fischer Esterification | 4-(dimethylamino)benzoic acid, 2-butoxyethanol | H₂SO₄ (or other strong acid) | A classic acid-catalyzed esterification. tcichemicals.com |
| Nitro-Precursor Route | p-Nitrobenzoic acid, 2-butoxyethanol | Esterification catalyst (e.g., H₂SO₄), Hydrogenation catalyst (e.g., Pd/C) | Two-step process involving esterification followed by reduction of the nitro group. nih.govrsc.org |
| Enzymatic Synthesis | 4-(dimethylamino)benzoic acid, 2-butoxyethanol derivative | Lipase | Potentially used for stereoselective synthesis if a chiral alcohol is employed. organic-chemistry.orgencyclopedia.pub |
Derivatization Strategies and Analog Development
The development of derivatives and analogs of this compound is a key area of research, primarily aimed at improving its performance as a photoinitiator and reducing its leachability from polymer networks. nih.gov
One major strategy involves the incorporation of polymerizable functional groups into the co-initiator structure. By attaching a methacrylate (B99206) or acrylate (B77674) group to the molecule, the co-initiator can be covalently bonded into the polymer chain during polymerization. This significantly reduces its potential for migration, which is a critical concern in applications such as dental composites. nih.gov
Another approach to analog development focuses on modifying the amine functionality. The structure of the amine group can influence the efficiency of the photoinitiation process. tcichemicals.com Researchers have explored the synthesis of analogs with different alkyl substituents on the nitrogen atom to fine-tune the electronic and steric properties of the co-initiator.
Furthermore, the development of oligomeric or polymeric co-initiators containing the 4-(dimethylamino)benzoate moiety is an active area of investigation. These larger molecules exhibit inherently lower mobility and volatility.
The table below outlines some derivatization strategies:
| Strategy | Modification | Rationale | Example Analogs |
| Incorporation of Polymerizable Groups | Addition of a methacrylate or acrylate group | Reduce migration from the polymer matrix | Methacrylated 4-(dimethylamino)benzoate derivatives nih.gov |
| Modification of the Amine Group | Varying alkyl substituents on the nitrogen | Optimize photoinitiation efficiency | Analogs with different N-alkyl groups tcichemicals.com |
| Oligomerization/Polymerization | Creating larger molecules with multiple co-initiator units | Reduce migration and improve compatibility with the resin | Polymeric amine co-initiators |
Stereoselective Synthesis and Enantiomeric Studies of this compound
The compound this compound, derived from achiral 2-butoxyethanol, does not possess a chiral center and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis would become highly relevant if a chiral derivative of the butoxyethanol moiety were to be used. For instance, if the synthesis utilized (R)- or (S)-1-butoxy-2-propanol, the resulting ester would be chiral.
In such a hypothetical scenario, several strategies for stereoselective synthesis could be employed. One approach would be to start with an enantiomerically pure chiral alcohol (a "chiral pool" approach). tcichemicals.com The esterification reaction would then proceed to yield the corresponding enantiomerically pure ester.
Alternatively, if a racemic mixture of the chiral alcohol were used, enzymatic resolution could be employed to selectively synthesize one enantiomer of the ester. organic-chemistry.orgencyclopedia.pub Lipases are known to exhibit high enantioselectivity in the acylation of alcohols, providing a powerful tool for kinetic resolution. encyclopedia.pub
Another method for obtaining enantiomerically pure material is the separation of a racemic mixture of the final ester product. This can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic or crystallization techniques. rsc.org
While there is no published research on the stereoselective synthesis or enantiomeric studies of this compound itself, the following table outlines the theoretical approaches that would be applicable if a chiral analog were to be synthesized:
| Approach | Description | Key Techniques |
| Chiral Pool Synthesis | Starting the synthesis with an enantiomerically pure building block (the chiral alcohol). | Use of enantiopure starting materials. tcichemicals.com |
| Enzymatic Resolution | Using an enzyme, such as a lipase, to selectively catalyze the esterification of one enantiomer of a racemic alcohol. | Lipase-catalyzed kinetic resolution. organic-chemistry.orgencyclopedia.pub |
| Chiral Separation | Separating a racemic mixture of the final ester product into its individual enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC), derivatization with chiral resolving agents. rsc.org |
Environmental Fate and Ecotoxicological Implications of 2 Butoxyethyl 4 Dimethylamino Benzoate
Phototransformation Mechanisms in Aquatic Environments
The primary degradation pathway for 4-(dimethylamino)benzoate (B8555087) esters in sunlit aquatic environments is phototransformation. This process can occur through direct absorption of solar radiation or via indirect mechanisms involving other light-absorbing substances in the water.
Direct photolysis is a significant route for the attenuation of 4-(dimethylamino)benzoate esters in surface waters. wikipedia.orgavantorsciences.com Upon absorption of ultraviolet (UV) radiation, particularly UV-B rays, the molecule becomes excited and can undergo several transformation reactions. wikipedia.org Studies on Padimate O have shown that direct exposure to sunlight leads to its degradation and the formation of multiple photoproducts. union.edu While designed to be photostable, some UV filters like Padimate O can undergo chemical changes upon UV exposure. wikipedia.org The photobiological properties of Padimate O are complex; while it absorbs UV-B rays to prevent direct DNA damage, the excited molecule itself may react with DNA, indicating a potential for indirect photodamage. wikipedia.org
Indirect photodegradation involves the reaction of the compound with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter. While direct photolysis is a key process, indirect phototransformation, simulated using TiO2-based heterogeneous photocatalysis in laboratory studies, has been shown to produce additional transformation products. avantorsciences.com These secondary transformation products may also form in natural aquatic systems over time. avantorsciences.com
Research on Padimate O has identified several phototransformation products (TPs). High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has been instrumental in detecting these TPs. avantorsciences.com
The primary transformation pathways observed for Padimate O, which are anticipated for 2-Butoxyethyl 4-(dimethylamino)benzoate, include:
Dealkylation: This involves the loss of one or both methyl groups from the dimethylamino moiety. wikipedia.org
Hydroxylation/Oxidation: The addition of a hydroxyl group to the aromatic ring or oxidation of the alkyl chain. avantorsciences.com
Under UVB radiation, five TPs were detected for Padimate O, while UVA radiation resulted in four. avantorsciences.com Indirect photolysis simulations yielded nine additional TPs, which are mostly derivatives from the further degradation of the primary TPs. avantorsciences.com One study on Padimate O noted that while most photoproducts degrade with prolonged sunlight exposure, one product remained stable after 24 hours. union.edu
Table 1: Anticipated Phototransformation Products of this compound Based on Padimate O Studies
| Transformation Pathway | Resulting Product Type |
| N-Demethylation | 2-Butoxyethyl 4-(methylamino)benzoate |
| N-DideMehtylation | 2-Butoxyethyl 4-aminobenzoate |
| Hydroxylation | Hydroxylated derivatives on the aromatic ring |
| Oxidation | Oxidized products on the butoxyethyl chain |
This table is illustrative and based on the degradation pathways identified for the structurally similar compound, Padimate O.
Degradation by Oxidizing Agents and Disinfectants
In addition to phototransformation, 4-(dimethylamino)benzoate esters can be degraded by chemical oxidizing agents and disinfectants commonly used in water treatment processes, such as chlorine (in the form of sodium hypochlorite (B82951), NaOCl) and ozone.
Studies on the degradation of a related compound, 2'-Ethylhexyl 4-(dimethylamino)benzoate (ODPABA), by oxidizing agents have shown that it readily reacts with disinfectants. The use of sodium hypochlorite and UV radiation was found to be a particularly effective degradation method. union.edu However, this process can lead to the formation of halogenated organic by-products. union.edu The presence of organic matter, for instance in swimming pool water, can influence the reaction and the types of by-products formed. union.edu
The reaction of 4-(dimethylamino)benzoate esters with oxidizing agents can lead to several transformation pathways:
Oxidative Demethylation: The dimethylamino group is susceptible to oxidation, which can result in the removal of one or both methyl groups. This process can lead to the formation of formaldehyde, a toxic and carcinogenic compound, as a by-product. union.edu
Halogenation: In the presence of chlorine or bromine, electrophilic substitution on the aromatic ring can occur. This results in the formation of chlorinated or brominated derivatives. union.edu For 2'-ethylhexyl 4-(dimethylamino)benzoate, this typically involves the substitution of a hydrogen atom on the aromatic ring with a chlorine or bromine atom. union.edu
Table 2: Anticipated Degradation By-products of this compound with Oxidizing Agents
| Oxidizing Agent | Degradation Pathway | Potential By-products |
| Sodium Hypochlorite (NaOCl) | Halogenation | Chloro-2-butoxyethyl 4-(dimethylamino)benzoate isomers |
| Sodium Hypochlorite (NaOCl) | Oxidative Demethylation | 2-Butoxyethyl 4-(methylamino)benzoate, Formaldehyde |
| Ozone (O₃) | Oxidative Demethylation | 2-Butoxyethyl 4-(methylamino)benzoate, Formaldehyde |
This table is illustrative and based on the degradation pathways identified for the structurally similar compound, 2'-Ethylhexyl 4-(dimethylamino)benzoate.
Biotransformation and Biodegradation in Environmental Systems
The environmental persistence of this compound is largely determined by its susceptibility to biotransformation and biodegradation. While specific studies on this exact compound are limited, its degradation can be inferred from its structural components: a butoxyethanol group and a 4-(dimethylamino)benzoate moiety.
Bacterial degradation of the benzoate (B1203000) portion of the molecule is a well-understood process. ethz.chkegg.jp Aerobic degradation typically proceeds through the formation of benzoyl-CoA, followed by dearomatization and ring cleavage. nih.gov This process ultimately breaks down the aromatic ring into simpler molecules like succinyl-CoA and acetyl-CoA, which can be integrated into central metabolism. nih.gov
The butoxyethanol portion of the ester is also subject to microbial degradation. Studies on 2-butoxyethanol (B58217) have shown that various bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, are capable of its complete degradation. researchgate.net The degradation pathway for 2-butoxyethanol is believed to involve the oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield n-butanol and glyoxylic acid. researchgate.net
Considering these pathways, the biotransformation of this compound in environmental systems likely involves the hydrolytic cleavage of the ester bond as a primary step. This would release 4-(dimethylamino)benzoic acid and 2-butoxyethanol, which would then be further degraded by microbial communities in soil and water. epa.govorst.edu
Studies on the closely related compound, 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB), provide further insight into potential metabolic pathways. In vitro studies have identified key phase I metabolites, including N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP), which result from the biotransformation of the parent compound. nih.gov
Bioaccumulation and Biomagnification Potential in Aquatic Biota
A critical aspect of the environmental risk of any chemical is its potential to accumulate in organisms and become more concentrated at higher trophic levels.
Research on the analogous compound EHDAB has demonstrated its potential for bioaccumulation and biomagnification in aquatic ecosystems. nih.govmdpi.comsigmaaldrich.com In one study, the bioaccumulation of EHDAB was investigated in midge larvae (Chironomus riparius) exposed to contaminated sediment. The compound reached a steady state in the larvae within 10 days, with biota-sediment accumulation factors (BSAFs) ranging from 0.10 to 0.54. nih.govmdpi.com It was observed that the BSAF values were inversely proportional to the exposure concentrations. nih.govmdpi.com
Table 1: Biota-Sediment Accumulation Factors (BSAF) for EHDAB in Midge Larvae
Exposure Concentration in Sediment Biota-Sediment Accumulation Factor (BSAF) Low 0.54 Medium 0.25 High 0.10
Data sourced from studies on the analogue compound 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB). nih.govmdpi.com
The transfer of contaminants through the food web is a significant route of exposure for higher-level organisms. When the EHDAB-contaminated midge larvae were used as a food source for crucian carp (B13450389) (Carassius carassius), the potential for biomagnification became evident. nih.govmdpi.com Over a 28-day feeding period, the concentration of EHDAB in the fish tissues increased in a manner that was dependent on both time and the initial concentration in their food. nih.govmdpi.com
The liver and kidneys were identified as the primary organs for accumulation. nih.govmdpi.com The biomagnification factors (BMFs), which indicate the increase in concentration from prey to predator, were greater than 1, signifying that biomagnification was occurring. mdpi.com Specifically, BMFs for the liver ranged from 8.97 to 11.0, and for the kidneys, from 6.44 to 10.8. nih.govmdpi.com These findings suggest that this compound, like its analogue, could pose a risk of biomagnification in aquatic food chains. nih.govmdpi.com
Table 2: Biomagnification Factors (BMF) of EHDAB in Crucian Carp Tissues
Tissue Biomagnification Factor (BMF) Range Liver 8.97 - 11.0 Kidneys 6.44 - 10.8
Data sourced from studies on the analogue compound 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB). nih.govmdpi.com
Exposure to foreign chemical compounds can induce a response in the metabolic enzymes of aquatic organisms, which are involved in detoxification processes. The study on EHDAB in crucian carp also investigated these effects. nih.govmdpi.com
The results showed a significant increase in the activities of several key metabolic enzymes in the fish liver. Specifically, the activity of cytochrome P450 enzymes, CYP1A and CYP3A, was elevated. nih.govmdpi.com These enzymes are part of the phase I metabolism that works to make foreign compounds more water-soluble for excretion. nih.gov Additionally, the activity of glutathione (B108866) S-transferase (GST), a phase II enzyme that conjugates metabolites to facilitate their removal, was also significantly increased. nih.govmdpi.com This induction of metabolic enzymes indicates that the fish were responding to the presence of the compound, and it suggests that this compound could similarly influence biological processes in exposed organisms. nih.govmdpi.comnih.gov
Environmental Risk Assessment Frameworks for this compound
Given the evidence of environmental contamination and potential ecotoxicological effects of UV filters, there is a clear need for robust environmental risk assessments (ERAs). nih.govnationalacademies.orgnih.gov The U.S. Environmental Protection Agency has been called upon to conduct such assessments for UV filters found in sunscreens to understand their impact on aquatic environments. nationalacademies.org
An ERA for a compound like this compound would involve several key steps:
Hazard Identification: Determining the potential adverse effects the compound can cause. For this UV filter, this would include its potential for bioaccumulation and effects on metabolic enzymes.
Exposure Assessment: Measuring or predicting the environmental concentrations of the compound in various compartments like water, sediment, and biota.
Effects Assessment: Quantifying the relationship between exposure concentration and adverse effects in relevant aquatic species.
Risk Characterization: Integrating the exposure and effects data to estimate the likelihood and magnitude of adverse effects occurring in the environment. nationalacademies.org
The complexity of these assessments is high due to variability among different UV filters, the environments they enter, their concentrations, and the sensitivity of the species exposed. nationalacademies.org A comprehensive ERA for this compound would need to consider not just the parent compound but also its degradation products, and its potential to act in a mixture with other pollutants. nih.gov While a specific ERA for this compound is not yet available, the established frameworks provide a necessary path forward for evaluating and managing the potential risks it poses to aquatic ecosystems. nationalacademies.orgnih.gov
Advanced Toxicological Investigations of 2 Butoxyethyl 4 Dimethylamino Benzoate
Genotoxicity and Photogenotoxicity Assessments
Conversely, the 4-(dimethylamino)benzoate (B8555087) moiety, as part of the broader class of aminobenzoate UV filters, raises considerations for photogenotoxicity. The parent compound, p-aminobenzoic acid (PABA), while historically used as a UV filter, has been shown in theoretical studies to have the potential to intercalate into DNA and, upon UV exposure, form photoadducts with nucleobases. Some esters of PABA have also been found to provoke phototoxic reactions. nih.gov A notable related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O), has demonstrated sunlight-induced mutagenicity in in vitro yeast studies. tga.gov.au These findings suggest that while the 2-butoxyethanol (B58217) portion of the molecule is unlikely to be genotoxic, the 4-(dimethylamino)benzoate portion may exhibit photogenotoxic properties upon exposure to UV radiation. Further investigation into the photogenotoxicity of 2-Butoxyethyl 4-(dimethylamino)benzoate is therefore warranted.
Reproductive and Developmental Toxicology Studies
Specific reproductive and developmental toxicology studies on this compound have not been identified. However, extensive research on its precursor, 2-butoxyethanol, provides significant insights into potential effects.
Animal studies on 2-butoxyethanol have demonstrated developmental toxicity. In studies where pregnant Fischer 344 rats and New Zealand white rabbits were exposed to 2-butoxyethanol, a statistically significant increase in the number of litters with skeletal defects was observed. wikipedia.org Furthermore, exposure to 2-butoxyethanol was associated with a notable decrease in maternal body weight, uterine weight, and the total number of implants. wikipedia.org Other animal studies have shown that high-level exposure to 2-butoxyethanol during pregnancy can lead to a reduction in the number of offspring. cdc.gov Developmental toxicity studies in experimental animals have also reported delayed skeletal formation (ossification) and intrauterine deaths. sciencecorps.org
Regarding reproductive toxicity, some female rats that consumed water containing 2-butoxyethanol for moderate durations exhibited changes in their estrous cycles. cdc.gov In male experimental animals, reduced testicular size has been observed following exposure. sciencecorps.org However, it is important to note that adverse reproductive effects in animal studies were often observed at doses that were also toxic to the adult animals. cdc.govindustrialchemicals.gov.au
The following table summarizes key findings from developmental toxicity studies on 2-butoxyethanol in rats.
Table 1: Summary of Developmental Toxicity Findings for 2-Butoxyethanol in Rats
| Endpoint | Observation | Reference |
|---|---|---|
| Skeletal Formation | Increased incidence of skeletal defects | wikipedia.org |
| Maternal Health | Significant decrease in body weight and uterine weight | wikipedia.org |
| Implantation | Reduction in the total number of implants | wikipedia.org |
| Offspring Viability | Fewer offspring delivered in high exposure scenarios | cdc.gov |
| Ossification | Delayed skeletal formation | sciencecorps.org |
| Intrauterine Survival | Increased intrauterine deaths | sciencecorps.org |
Organ-Specific Toxicity Mechanisms
The organ-specific toxicity of this compound can be inferred from the known effects of its precursor, 2-butoxyethanol. The primary and most well-documented toxic effect of 2-butoxyethanol is hematotoxicity, specifically the destruction of red blood cells (hemolysis). cdc.govsciencecorps.orginchem.org This hemolytic effect is primarily caused by its major metabolite, 2-butoxyacetic acid. who.intinchem.org
The destruction of red blood cells can lead to a cascade of secondary effects in various organs:
Kidney: Increased hemoglobin in the urine (hemoglobinuria) and the accumulation of destroyed red blood cells can lead to kidney damage. cdc.govinchem.org In rabbits, percutaneous exposure to 2-butoxyethanol resulted in congested kidneys. inchem.org
Spleen: The spleen, being involved in filtering blood, can become engorged due to the accumulation of damaged red blood cells. cdc.govinchem.org
Liver: Harmful effects on the liver have been observed in some animal studies, which may be related to the hemolytic effects. cdc.gov Studies in rats have shown increased liver weight and cloudy swelling of the liver at certain exposure levels. nih.gov Necropsy of rabbits has revealed pale livers. inchem.org
In addition to these hematotoxicity-related effects, 2-butoxyethanol has been shown to cause irritation to the skin and eyes. cdc.gov High levels of exposure have also been associated with nervous system effects in animals, such as weakness and unsteadiness. cdc.gov
The table below outlines the primary organ-specific toxicities associated with 2-butoxyethanol exposure.
Table 2: Organ-Specific Toxicity of 2-Butoxyethanol
| Organ System | Observed Effects | Mechanism/Related Effects | Reference |
|---|---|---|---|
| Hematologic | Destruction of red blood cells (hemolysis) | Caused by the metabolite 2-butoxyacetic acid | cdc.govinchem.org |
| Renal | Hemoglobinuria, kidney congestion, tubular nephrosis | Secondary to hemolysis | cdc.govinchem.orgcdc.gov |
| Hepatic | Increased liver weight, cloudy swelling, pale liver | Potentially secondary to hemolysis | cdc.govinchem.orgnih.gov |
| Splenic | Engorgement of the spleen | Accumulation of damaged red blood cells | cdc.govinchem.org |
| Dermal/Ocular | Irritation | Direct contact | cdc.gov |
| Nervous | Weakness, unsteadiness | High-level exposure | cdc.gov |
Endocrine Disrupting Potential and Mechanisms of Action
The endocrine-disrupting potential of this compound has not been directly studied. However, its structural similarity to other UV filters, which are a class of chemicals under scrutiny for such effects, warrants consideration. nih.gov Endocrine-disrupting chemicals can interfere with the body's hormonal systems, potentially leading to adverse health outcomes. nih.gov
Several UV filters, including some aminobenzoate derivatives, have been investigated for their potential to disrupt endocrine function. For instance, Padimate O, which is 2-ethylhexyl 4-(dimethylamino)benzoate, has been identified as a potential endocrine disruptor. endocrinedisruption.org In vitro studies have shown that some UV filters can exhibit estrogenic activity. endocrinedisruption.orgendocrinedisruption.org Specifically, ingredients like Padimate O have been found to increase the proliferation of human mammary tumor cells (MCF-7) in vitro, an indicator of estrogenic action. taylorandfrancis.com
The mechanisms by which such compounds may exert endocrine-disrupting effects are varied. They can mimic natural hormones by binding to their receptors, block the action of natural hormones, or interfere with the synthesis, transport, and metabolism of hormones. nih.govnih.gov For example, some chemicals have been shown to act as xenoestrogens, mimicking the effects of estrogen in the body. nih.gov
Given that related aminobenzoate UV filters have demonstrated estrogenic activity in vitro, it is plausible that this compound could also possess endocrine-disrupting potential. However, without direct experimental evidence, this remains a hypothesis that requires further investigation through targeted in vitro and in vivo assays.
In Vitro Cytotoxicity and Cell Viability Assays
Direct in vitro cytotoxicity data for this compound is limited. However, studies on its constituent molecules and related compounds provide insights into its potential cellular toxicity.
Research on 2-butoxyethanol has shown that it has a low cytotoxic potential in its original form. nih.gov However, its intermediate metabolite, butoxyacetaldehyde (B1201794), exhibits marked toxic effects in vitro. nih.gov In one study, butoxyacetaldehyde was found to be approximately 70-fold more cytotoxic than the stored 2-butoxyethanol from which it was derived. nih.gov The toxic effects observed included a reduction in cell viability and mitotic activity, alterations in cell morphology, and the depolymerization of actin stress fibers, suggesting a necrotic process. nih.gov
Studies on derivatives of the other component, 4-aminobenzoic acid (PABA), have also been conducted. While PABA itself is generally considered non-toxic, certain Schiff base derivatives of PABA have exhibited notable cytotoxicity against cancer cell lines, such as HepG2. nih.govnih.gov The cytotoxicity of these derivatives appears to be tunable based on the chemical modifications made to the PABA structure. nih.gov
Common in vitro cytotoxicity assays used to evaluate such compounds include the MTT assay, which measures mitochondrial activity as an indicator of cell viability, and assays that use dyes like neutral red and crystal violet. chemicalbook.com A combined assay using these dyes can provide a comprehensive assessment of cytotoxicity. chemicalbook.com
The following table summarizes the in vitro cytotoxicity findings for the components and derivatives of this compound.
Table 3: In Vitro Cytotoxicity of Related Compounds
| Compound | Cell Line/System | Key Findings | Reference |
|---|---|---|---|
| 2-Butoxyethanol | In vitro assays | Low cytotoxic potential. | nih.gov |
| Butoxyacetaldehyde | In vitro assays | Marked cytotoxic effects, approximately 70-fold more toxic than its precursor. | nih.gov |
| PABA Derivatives (Schiff bases) | HepG2 (human liver cancer cells) | Some derivatives showed notable cytotoxicity. | nih.govnih.gov |
Comparative Toxicology with Related Benzoate (B1203000) Derivatives
A comparative toxicological analysis of this compound with related benzoate derivatives highlights how structural variations can influence their toxicological profiles. The primary comparators include 2-ethylhexyl 4-(dimethylamino)benzoate (Padimate O), p-aminobenzoic acid (PABA), and the precursor molecule, 2-butoxyethanol.
Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate): This compound is structurally very similar to this compound, with the main difference being the alcohol moiety (2-ethylhexanol vs. 2-butoxyethanol). Both are effective UVB absorbers. taylorandfrancis.com Padimate O has been associated with photogenotoxicity in in vitro studies and has been investigated for endocrine-disrupting potential, showing estrogenic activity in some assays. tga.gov.auendocrinedisruption.orgtaylorandfrancis.com The similar core structure suggests that this compound may share these potential hazards.
p-Aminobenzoic Acid (PABA): As the parent amino acid for this class of compounds, PABA itself is generally considered to have low toxicity. nih.gov However, its use in sunscreens has declined, in part due to concerns about phototoxicity and its potential to form photoadducts with DNA. inchem.orgeuropa.eu The esterification of PABA, as seen in this compound, alters its physical and chemical properties, which can in turn affect its absorption and toxicological profile.
2-Butoxyethanol: This precursor molecule contributes significantly to the likely toxicological profile of the final ester. As detailed in previous sections, 2-butoxyethanol is known to cause hematotoxicity, as well as reproductive and developmental toxicity in animal studies. wikipedia.orgcdc.govsciencecorps.orginchem.org These effects are primarily mediated by its metabolite, 2-butoxyacetic acid. The hydrolysis of this compound in vivo could release 2-butoxyethanol, making its toxicological profile relevant.
Ethyl 4-(dimethylamino)benzoate: This is another structurally related ester. Studies on similar compounds like ethyl-4-aminobenzoate have been conducted to assess their endocrine activity in aquatic species. endocrinedisruption.org
Analytical Methodologies for 2 Butoxyethyl 4 Dimethylamino Benzoate and Its Metabolites
Chromatographic Techniques for Separation and Detection
Chromatography, coupled with mass spectrometry, stands as the premier technique for the analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087) and its metabolites. These hyphenated techniques offer high selectivity and sensitivity, which are essential for detecting trace levels of the target analytes in complex mixtures. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized method for the analysis of volatile and semi-volatile organic compounds, including photoinitiators like 2-Butoxyethyl 4-(dimethylamino)benzoate. researchgate.netnih.gov The technique provides excellent separation efficiency and definitive identification based on mass spectra. sciensage.info For analysis, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. sciensage.info
GC coupled with tandem mass spectrometry (GC-MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). waters.comshimadzu.com This approach is particularly advantageous for complex matrices as it minimizes interferences, offering lower detection limits and greater confidence in analyte identification. waters.comshimadzu.com The selection of appropriate GC columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, and optimized temperature programs are crucial for achieving good separation of target analytes. shimadzu.comjeom.org
Table 1: Illustrative GC-MS/MS Operating Conditions for Analysis of Organic Micropollutants
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | Rtx-624 (60 m x 0.32 mm i.d., 1.8 µm df) | shimadzu.com |
| Injector Temperature | 200 °C | shimadzu.com |
| Oven Program | Initial 40°C (2 min hold), ramp 8°C/min to 110°C (1 min hold), then 10°C/min to 220°C (10 min hold) | shimadzu.com |
| Carrier Gas | Helium, constant linear velocity (36.1 cm/sec) | shimadzu.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | shimadzu.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
| Ion Source Temperature | 220 °C | shimadzu.com |
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become increasingly popular for the analysis of photoinitiators and their metabolites. researchgate.net This preference is due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing trace contaminants in food and environmental samples. nih.gov
The typical LC-MS/MS setup involves a reversed-phase liquid chromatography system for separation, followed by detection using a triple quadrupole (QqQ) mass spectrometer operating in MRM mode. nih.govactapol.net Electrospray ionization (ESI) is a common ionization source used for these types of analytes. High-resolution mass spectrometry (HRMS) techniques, such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF/MS), are also invaluable, especially for non-target screening and identifying unknown metabolites and transformation products. nih.gov
Table 2: Example LC-MS/MS Parameters for the Analysis of Organic Contaminants
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 3.0 × 50 mm, 2.7 µm) | cabidigitallibrary.org |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. | cabidigitallibrary.org |
| Flow Rate | Typically 0.2 - 0.4 mL/min | actapol.netmassbank.eu |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | actapol.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for QqQ; Full Scan for TOF | nih.govactapol.net |
Sample Preparation Strategies for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is a critical step to isolate this compound and its metabolites from the sample matrix, concentrate the analytes, and remove interfering substances. chromatographyonline.comchromatographyonline.com The choice of technique depends on the analyte's properties and the complexity of the matrix. chromatographyonline.com
Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids. For photoinitiators, solvents like acetonitrile, hexane, and dichloromethane (B109758) are commonly used. researchgate.net While effective, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) is a more modern and efficient technique for sample cleanup and pre-concentration. chromatographyonline.com It involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of a different solvent. chromatographyonline.com SPE offers advantages such as higher recovery rates, reduced solvent consumption, and the potential for automation. chromatographyonline.com Various sorbents are available, and the choice depends on the chemical nature of the target analyte and the matrix. For multi-class toxin analysis in food, SPE cleanup has been shown to effectively reduce matrix effects in LC-MS/MS analysis. cabidigitallibrary.org
Table 3: Common Sample Preparation Techniques for Complex Matrices
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of photoinitiators from milk using hexane. | researchgate.net |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Cleanup of shellfish extracts on HLB cartridges before LC-MS/MS analysis. | cabidigitallibrary.org |
| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. | Extraction of photoinitiators from food samples. | researchgate.net |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A streamlined approach involving salting-out extraction and dispersive SPE for cleanup. | Widely used for multi-residue analysis of pesticides and mycotoxins in food. | nih.gov |
Method Validation and Quality Control in Environmental and Biological Samples
Validation of analytical methods is essential to ensure the reliability and accuracy of the results. longdom.org Regulatory guidelines, such as those from the International Council on Harmonisation (ICH) and the Food and Drug Administration (FDA), provide a framework for validating analytical procedures. longdom.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. longdom.org
Accuracy: Expressed as the percentage of recovery, it measures the closeness of the experimental value to the true value. actapol.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). actapol.netnih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. actapol.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. actapol.net
For multi-analyte methods in complex matrices, matrix effects are a significant challenge that can affect accuracy and precision. nih.gov Therefore, validation often involves using matrix-matched calibration standards to compensate for signal suppression or enhancement caused by co-eluting matrix components. actapol.net
Table 4: Typical Method Validation Performance Criteria
| Parameter | Typical Acceptance Criterion | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | > 0.99 | actapol.net |
| Recovery | 70 - 120% | nih.gov |
| Repeatability (RSD) | < 15-20% | actapol.netnih.gov |
| Limit of Quantitation (LOQ) | Dependent on regulatory limits and method sensitivity. | jeom.orgactapol.net |
Spectrophotometric Detection Methods for Degradation Products
One potential degradation product of this compound is 4-(dimethylamino)benzoic acid. While chromatographic methods are preferred for their specificity, spectrophotometric methods can offer a simpler and more cost-effective approach for screening or for quantifying specific degradation products, especially if they possess a suitable chromophore. 95.179.195researchgate.net
A reported method for the related compound, 4-aminobenzoic acid (PABA), is based on the formation of a colored charge-transfer complex with an acceptor molecule like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). 95.179.195researchgate.net The resulting complex can be quantified by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. 95.179.195researchgate.net Such a method, if adapted for 4-(dimethylamino)benzoic acid, would involve optimizing parameters like pH, reaction time, and reagent concentration to achieve maximum color development and sensitivity. 95.179.195 The method's performance would be validated for linearity (adherence to Beer's law), sensitivity (molar absorptivity), LOD, and LOQ. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Butoxyethyl 4 Dimethylamino Benzoate
Molecular Descriptors and Computational Modeling for Biological Activity Prediction
The prediction of the biological activity of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087) through computational modeling relies on the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to build QSAR models. protoqsar.comhufocw.org These models mathematically correlate the descriptors with observed biological activities.
For a molecule like 2-Butoxyethyl 4-(dimethylamino)benzoate, key molecular descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the molecular weight and various connectivity indices. hufocw.org
Geometrical Descriptors: These 3D descriptors account for the spatial arrangement of the atoms. They include molecular volume and surface area. hufocw.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). ucsb.edu These are particularly important for predicting reactivity and interaction with biological targets. ucsb.edu
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's behavior in biological systems, including its ability to cross cell membranes. The predicted XlogP for this compound is 3.0, suggesting a moderate degree of lipophilicity. uni.lu
QSAR models for related PABA derivatives have demonstrated that both electronic and hydrophobic parameters are significant in predicting their biological activities. nih.gov For instance, in a series of PABA esters, variations in the ester group can influence both the lipophilicity and the electronic distribution across the molecule, thereby affecting its interaction with biological receptors.
Interactive Data Table: Key Molecular Descriptors for Bioactivity Prediction of Benzoate (B1203000) Derivatives
Below is an illustrative table of molecular descriptors that would be relevant for building a QSAR model for compounds like this compound. The values for the target compound are predicted or based on general chemical knowledge.
| Descriptor Type | Descriptor Name | Value for this compound (Predicted/Illustrative) | Importance in Bioactivity Prediction |
| Topological | Molecular Weight | 265.35 g/mol ucsb.edu | Influences transport and distribution. |
| Hydrophobic | XlogP | 3.0 uni.lu | Key for membrane permeability and hydrophobic interactions. |
| Electronic | Dipole Moment | ~2.5 D | Affects polar interactions with receptors. |
| Electronic | HOMO Energy | -5.5 eV | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | 0.5 eV | Relates to the molecule's ability to accept electrons. |
| Geometrical | Molecular Surface Area | ~250 Ų | Influences the overall size and potential for interaction. |
Note: The values in this table are either predicted from computational models or are illustrative examples based on similar compounds, included to demonstrate the types of descriptors used in QSAR studies.
Ligand-Receptor Interaction Analysis
This compound possesses several key structural features that are likely to govern its binding to a receptor:
The Aromatic Ring and Dimethylamino Group: The electron-rich aromatic ring and the dimethylamino group can participate in π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within a receptor's binding pocket. vu.nl The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.
The Ester Group: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups on a receptor, such as the side chains of serine, threonine, or asparagine.
The Butoxyethyl Chain: This flexible, lipophilic chain can engage in hydrophobic interactions within a nonpolar region of the receptor's binding site. The ether oxygen in this chain can also act as a hydrogen bond acceptor.
Computational docking simulations are a powerful tool for visualizing and analyzing these potential interactions. ricardo.com In a hypothetical docking study of this compound with a target receptor, one would expect to observe a combination of these interactions stabilizing the ligand-receptor complex. For example, in the context of its use as a photoinitiator, it may interact with other components of the photopolymerization system. nih.govrsc.org
Interactive Data Table: Potential Ligand-Receptor Interactions
This table illustrates the potential types of interactions between the functional groups of this compound and amino acid residues in a hypothetical receptor binding site.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Dimethylamino Group | Tryptophan, Tyrosine, Phenylalanine | Cation-π, π-π Stacking |
| Aromatic Ring | Phenylalanine, Leucine, Valine | π-π Stacking, Hydrophobic |
| Ester Carbonyl Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond |
| Butoxyethyl Chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic |
| Ether Oxygen | Threonine, Serine | Hydrogen Bond |
Correlation of Structural Features with Environmental Persistence and Bioactivity
The environmental persistence and bioactivity of this compound are intrinsically linked to its chemical structure. QSAR models can be employed to predict these environmental endpoints by correlating structural descriptors with data on biodegradability, bioaccumulation, and ecotoxicity.
Environmental Persistence:
The persistence of a chemical in the environment is influenced by its resistance to degradation processes such as hydrolysis, photolysis, and microbial breakdown. For this compound, the following structural features are relevant:
Ester Linkage: The ester group is susceptible to hydrolysis, which would break the molecule into 4-(dimethylamino)benzoic acid and 2-butoxyethanol (B58217). The rate of hydrolysis is dependent on pH and temperature.
Aromatic Ring: The benzene (B151609) ring is generally resistant to microbial degradation, but can be broken down by specialized microorganisms under certain conditions.
Alkyl Chains: The butoxy and ethyl groups are generally biodegradable.
QSAR models for predicting the environmental fate of esters often use descriptors related to molecular size and hydrophobicity. nih.gov For instance, higher lipophilicity (logP) can lead to greater sorption to soil and sediment, potentially reducing bioavailability for degradation but increasing persistence in those compartments.
Bioactivity and Ecotoxicity:
The bioactivity and ecotoxicity of this compound in environmental organisms are also governed by its structural properties. As a UV absorber, its primary function is to absorb UV radiation, a property determined by the chromophore, which is the 4-(dimethylamino)benzoate moiety. This same property can also lead to the formation of reactive species upon UV exposure, potentially contributing to phototoxicity.
The lipophilicity of the molecule, as indicated by its predicted XlogP of 3.0, suggests a potential for bioaccumulation in aquatic organisms. uni.lu QSARs for ecotoxicity often show a correlation between hydrophobicity and toxicity, as more lipophilic compounds can more easily penetrate biological membranes.
Interactive Data Table: Structure-Persistence/Bioactivity Relationships
This table summarizes the correlation between the structural features of this compound and its likely environmental behavior, based on general principles of environmental chemistry and QSAR.
| Structural Feature | Influence on Environmental Persistence | Influence on Bioactivity/Ecotoxicity |
| Ester Group | Potential for hydrolytic degradation, reducing persistence. | Hydrolysis products may have different toxicity profiles. |
| 4-(dimethylamino)benzoate Moiety | The aromatic ring can be persistent. This chromophore is responsible for UV absorption. | UV absorption can lead to phototoxicity. The core structure determines the primary biological interactions. |
| Butoxyethyl Side Chain | Increases lipophilicity, potentially leading to greater sorption and persistence in sediment. | The lipophilic nature can enhance membrane permeability and bioaccumulation, potentially increasing toxicity. |
Mechanistic Insights and Future Research Directions for 2 Butoxyethyl 4 Dimethylamino Benzoate
Quantum Chemical Calculations and Thermodynamic Analyses of Reactivity
There is a notable lack of published research detailing quantum chemical calculations or thermodynamic analyses of the reactivity of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087). Such studies would be invaluable for understanding the electronic structure, orbital energies (HOMO/LUMO), and charge distribution of the molecule.
Table 1: Hypothetical Data for Quantum Chemical Analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate
| Computational Parameter | Hypothetical Value/Descriptor | Significance |
| Ground State Geometry | Optimized coordinates (not available) | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Value in eV (not available) | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Value in eV (not available) | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Value in eV (not available) | Relates to the molecule's electronic excitation energy and kinetic stability. |
| Dipole Moment | Value in Debye (not available) | Influences solubility and intermolecular interactions. |
| Thermodynamic Parameters | ΔH, ΔS, ΔG (not available) | Describe the energy changes associated with potential reactions. |
This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.
Future research employing methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) would be instrumental in predicting the molecule's reactivity, absorption spectra, and the nature of its excited states.
Non-radiative Dynamics and Photoprotective Mechanisms
Detailed experimental or computational studies on the non-radiative decay pathways and photoprotective mechanisms of this compound are not present in the available scientific literature. For a UV-absorbing compound, understanding these dynamics is crucial to evaluating its efficacy and photostability. Key processes that warrant investigation include internal conversion, intersystem crossing, and potential for photo-induced structural changes. The efficiency of these non-radiative pathways determines how effectively the molecule can dissipate absorbed UV energy as heat, thereby preventing photochemical damage to itself or surrounding materials.
Interaction with Biological Macromolecules and Cellular Components
There is no specific information available in the public domain regarding the interaction of this compound with biological macromolecules such as proteins (e.g., serum albumin) or nucleic acids (DNA). Research in this area would be critical to assess the compound's behavior in biological environments. Techniques such as fluorescence quenching, circular dichroism, and molecular docking could elucidate potential binding modes, affinities, and any conformational changes induced in the macromolecules upon interaction. Similarly, studies on its effects on cellular components are absent.
Emerging Research Areas and Future Perspectives
Given the scarcity of foundational research, numerous avenues for future investigation into this compound exist. Emerging research could focus on its application in materials science, for instance, as a photostabilizer in polymers or coatings. A Japanese patent has mentioned its use in dental material compositions, suggesting potential in the field of polymerizable materials. google.com
Future perspectives should prioritize a systematic characterization of its photophysical and photochemical properties. A comprehensive understanding of its behavior upon UV exposure is a prerequisite for any advanced application. Furthermore, evaluating its environmental fate and potential for bioaccumulation would be essential for a complete scientific profile of the compound.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Typical Range |
|---|---|
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane or DMF |
| Yield | 60–85% (depending on purity) |
Basic: Which analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. A C18 column and acetonitrile/water gradient elution are recommended .
- Structural Confirmation :
Advanced: How can factorial design be applied to optimize the synthesis of this compound?
Methodological Answer:
Factorial design allows systematic variation of factors (e.g., temperature, catalyst concentration, solvent ratio) to identify optimal conditions:
- Step 1 : Define factors and levels (e.g., temperature: 0°C, 25°C; catalyst: 0.5 eq, 1.0 eq).
- Step 2 : Use a 2³ factorial design to evaluate interactions between variables.
- Step 3 : Analyze yield and purity data using ANOVA to determine significant factors.
For example, a study on similar esters found solvent polarity and catalyst loading had the strongest interaction effects on yield .
Advanced: What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.
- 2D NMR Techniques : COSY, HSQC, and HMBC to resolve overlapping signals, particularly in aromatic regions .
Case Example : Discrepancies in carbonyl chemical shifts may arise from solvent effects. Re-measuring in deuterated DMSO or CDCl3 can clarify shifts .
Advanced: How do variations in substituents on the benzoate moiety influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Donating Groups (e.g., dimethylamino) : Increase electron density at the ester carbonyl, reducing electrophilicity and slowing nucleophilic attack.
- Steric Effects : Bulky groups (e.g., butoxy) hinder access to the carbonyl carbon.
- Quantitative Analysis : Hammett σ values can predict substituent effects. For example, a meta-dimethylamino group (σ ≈ -0.15) slightly deactivates the ester .
Safety: What precautions should be taken when handling this compound given limited toxicological data?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to minimize inhalation risks.
- First Aid :
- Skin Contact : Wash with soap and water for 15 minutes.
- Eye Exposure : Flush with saline solution for 10–15 minutes.
- Waste Disposal : Incinerate in a chemical waste facility compliant with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
